BENGHE Validation & Comparative

Check Availability & Pricing

Yeast Rvs167 as a Model for Amphiphysin
Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the budding yeast protein Rvs167 and its
mammalian homolog, amphiphysin. Leveraging the genetic tractability of Saccharomyces
cerevisiae, Rvs167 serves as a powerful model system to dissect the conserved functions of
amphiphysins in membrane dynamics and actin regulation, processes often dysregulated in
human diseases.

At a Glance: Rvs167 vs. Amphiphysin
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Feature

Yeast Rvs167

Mammalian
Amphiphysin

Key Functional
Implication

Domain Architecture

N-BAR, GPA-rich,
SH3

N-BAR, Clathrin/AP2
Binding (CLAP), SH3

Both proteins link
membrane curvature
to protein-protein
interactions.
Amphiphysin has a
dedicated domain for
clathrin-mediated
endocytosis

machinery.

Oligomerization

Obligate heterodimer
with Rvs161

Primarily homodimers
(Amphl/Amphl,
Amph2/Amph2) or
heterodimers
(Amphl/Amph2)

The fundamental
functional unitis a
dimer, but the subunit
composition differs,
potentially allowing for
more complex
regulation in

mammals.[1]

Primary Function

Endocytosis, actin
cytoskeleton
organization, cell

polarity, sporulation

Synaptic vesicle
endocytosis, T-tubule

formation in muscle

Conserved roles in
endocytosis, with
mammalian
amphiphysins having
specialized functions
in neuronal and

muscle tissues.[1][2]

Key Interacting

Partners

Rvs161, Vpsl
(dynamin-like), Abp1,
Las17

Dynamin, Clathrin,

AP2, Synaptojanin

Both interact with
dynamin-family
GTPases, highlighting
a conserved
mechanism for vesicle

scission.
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Functional Comparison: Membrane Remodeling and

Actin Regulation

Membrane Binding and Tubulation

Both the yeast Rvs161/167 complex and mammalian amphiphysins utilize their N-BAR

domains to sense and induce membrane curvature. In vitro studies demonstrate that both can

bind to liposomes and remodel them into tubules.

Comparative Summary of In Vitro Membrane Manipulation:

Mammalian
Parameter Yeast Rvs161/167 . . Reference
Amphiphysin
Curvature-
Curvature-

) o independent binding
Liposome Binding ) i
to Folch (bovine brain)

liposomes.[3]

independent binding [4]

to liposomes.

Induces tubules of

~18-20 nm in

diameter from
Liposome Tubulation synthetic liposomes
mimicking the yeast
plasma membrane.[3]

[5]

Induces tubules from
liposomes; can also
generate tubules from
[31[61[7]

the plasma membrane

when overexpressed.

[6]7]

Binding is enhanced
Lipid Specificity by phosphoinositides

such as PI(4,5)P2.

Binds preferentially to
negatively charged
membranes
containing

phosphoinositides.

Regulation of the Actin Cytoskeleton

Rvs167 and amphiphysin are both implicated in coordinating membrane dynamics with actin

polymerization, a crucial step in endocytosis. They achieve this through interactions with

various actin-binding proteins.
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Comparative Summary of Actin Regulation:

Feature

Yeast Rvs167

Mammalian
Amphiphysin

Reference

Actin Localization

Colocalizes with
cortical actin patches,
which are sites of

endocytosis.

Accumulates at actin-
rich structures during

phagocytosis.

Interaction with Actin

Machinery

SH3 domain interacts
with Abpl1 and Las17
(a WASp homolog),
which are activators of
the Arp2/3 complex.[1]

Implicated in actin
polymerization during

phagocytosis.

[8]

Functional Role

Plays a role in the
proper organization of
the cortical actin

cytoskeleton.[1]

Essential for actin
polymerization during

phagocytosis.[8]

[1](8]

Signaling Pathways and Protein Interactions

The function of Rvs167 and amphiphysin is tightly regulated through a network of protein-

protein interactions, primarily mediated by their SH3 domains.

Endocytic Signaling Pathway in Yeast

In yeast, Rvs167 is recruited to the sites of endocytosis and, in concert with the dynamin-like

GTPase Vpsl, is involved in the scission of the endocytic vesicle.
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Yeast Endocytic Pathway

Synaptic Vesicle Endocytosis Pathway in Mammals

In mammalian neurons, amphiphysin plays a critical role in the recycling of synaptic vesicles.
It recruits dynamin to the neck of clathrin-coated pits, a crucial step for vesicle fission.
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Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and

extension of these findings.

Liposome Co-sedimentation Assay

This assay is used to assess the binding of Rvs167 or amphiphysin to lipid vesicles.

Workflow:
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Liposome Co-sedimentation Workflow

Protocol for Rvs161/167:

e Liposome Preparation: Liposomes are prepared from either Folch Fraction | (bovine brain
lipids) or a synthetic mix mimicking the yeast plasma membrane (e.g., 17%
phosphatidylcholine, 14% phosphatidylethanolamine, 27.7% phosphatidylinositol, 4%
phosphatidylserine, 4.2% cholesterol, 2.5% phosphatidic acid, 30.7% sphingolipid). Lipids
are dried, rehydrated, and extruded through polycarbonate filters with defined pore sizes
(e.g., 0.8 um and 0.05 um) to generate vesicles of varying curvatures.[3]

e Binding Reaction: Purified Rvs161/167 complex (e.g., 2 uM) is incubated with the prepared
liposomes in a suitable buffer for 30 minutes at room temperature.[3]

o Sedimentation: The mixture is subjected to ultracentrifugation (e.g., 140,000 x g for 20
minutes) to pellet the liposomes and any bound protein.[1]

e Analysis: The supernatant (containing unbound protein) and the pellet (containing liposome-
bound protein) are carefully separated and analyzed by SDS-PAGE followed by Coomassie
blue staining or Western blotting.[1][3]

Protocol for Amphiphysin:

o Liposome Preparation: Similar to the Rvs161/167 protocol, liposomes are prepared from
sources like total bovine brain lipids.

e Binding Reaction: Purified amphiphysin (e.g., 7 nM) is incubated with liposomes (e.g., 0.8
mg/ml) for 30 minutes at 25°C.[1]

o Sedimentation: The reaction is centrifuged at high speed (e.g., 140,000 x g for 20 minutes).

[1]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1176556?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2929998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2929998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1382319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1382319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2929998/
https://www.benchchem.com/product/b1176556?utm_src=pdf-body
https://www.benchchem.com/product/b1176556?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1382319/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1382319/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Analysis: Supernatant and pellet fractions are analyzed by SDS-PAGE and Western blotting
using anti-amphiphysin antibodies.[1]

Liposome Tubulation Assay

This assay visualizes the ability of Rvs167 or amphiphysin to deform lipid membranes into
tubules.

Protocol:

e Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared as described in the
co-sedimentation assay.

e Incubation: Purified Rvs161/167 (e.g., 3 uM) or amphiphysin is incubated with the
liposomes at 37°C for 15 minutes.[3][9]

 Visualization: The reaction mixture is adsorbed onto carbon-coated electron microscopy
grids, negatively stained (e.g., with 2% uranyl acetate), and visualized by transmission
electron microscopy.[9]

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify in vivo interaction partners of Rvs167 and amphiphysin.

Workflow:

Prepare - Lysate ““

Click to download full resolution via product page

Co-immunoprecipitation Workflow

Protocol for Yeast (Rvs167):

o Cell Lysis: Yeast cells expressing a tagged version of Rvs167 (e.g., HA-tagged) are grown to
mid-log phase, harvested, and lysed by bead beating in a suitable lysis buffer.[1]
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e Immunoprecipitation: The cell lysate is pre-cleared and then incubated with anti-HA
antibodies coupled to protein A-Sepharose beads for 1 hour.[1]

e Washing and Elution: The beads are washed extensively with lysis buffer to remove non-
specific binders, and the bound proteins are eluted by boiling in SDS sample buffer.[1]

e Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Coomassie
staining, Western blotting for specific interacting partners, or mass spectrometry for unbiased
identification of interactors.[1]

Protocol for Mammalian Cells (Amphiphysin):

o Tissue/Cell Lysis: Brain tissue or cultured cells are homogenized in a lysis buffer containing
detergents to solubilize membrane proteins.

e Immunoprecipitation: The lysate is incubated with an antibody specific to amphiphysin.

e Capture and Analysis: The antibody-antigen complexes are captured using protein A/G
beads, washed, and the co-precipitated proteins are identified by Western blotting or mass
spectrometry.

Conclusion

The yeast Rvs167 protein, in complex with Rvs161, provides a robust and genetically tractable
model for studying the core functions of the mammalian amphiphysin family. Both protein
complexes share fundamental activities in membrane binding, curvature generation, and
interaction with the endocytic and actin machinery. While mammalian amphiphysins have
evolved more specialized roles and interaction modules, the foundational mechanisms are
conserved. This comparative guide highlights the utility of the yeast system for dissecting the
molecular basis of amphiphysin function and for screening potential therapeutic compounds
that target these critical cellular processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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